Benzenesulfonamide, 3-nitro-N-phenyl-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-14(16)11-7-4-8-12(9-11)19(17,18)13-10-5-2-1-3-6-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJDTNIWMQCOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067414 | |
| Record name | Benzenesulfonamide, 3-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28791-26-6 | |
| Record name | 3-Nitro-N-phenylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28791-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenesulfonamide, 3-nitro-N-phenyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028791266 | |
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| Record name | Benzenesulfonamide, 3-nitro-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzenesulfonamide, 3-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-nitro-N-phenylbenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3-NITROBENZENESULFONANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GGH3B4BT8 | |
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Historical Context of Sulfonamide Chemistry and Its Relevance to Benzenesulfonamide, 3 Nitro N Phenyl
The journey of sulfonamides began not in medicine, but in the dye industry. In the early 20th century, chemists at Bayer AG were investigating coal-tar dyes for their potential to selectively bind to and affect organisms. This research led to the groundbreaking discovery in 1932 by Gerhard Domagk that a red dye named Prontosil possessed remarkable antibacterial properties. It was later found that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, ushered in the era of antibacterial chemotherapy and sparked a "sulfa craze." mdpi.comnih.govnih.gov
This intense period of research led to the synthesis of thousands of sulfanilamide derivatives, as scientists explored how modifying the core structure could enhance efficacy and broaden the spectrum of activity. The general structure of these compounds features a central benzenesulfonamide (B165840) core. Substitutions are typically made on the amide nitrogen (N1) and the para-amino group (N4). bldpharm.comBenzenesulfonamide, 3-nitro-N-phenyl- is a derivative of this core structure, though it lacks the para-amino group characteristic of the original antibacterial sulfa drugs. Instead, its significance lies in the fields of chemical synthesis and materials science, a path diverged from its early medicinal relatives.
Overview of Benzenesulfonamide, 3 Nitro N Phenyl Within the Broader Class of Sulfonamide Derivatives
Benzenesulfonamide (B165840), 3-nitro-N-phenyl- belongs to the class of N-substituted benzenesulfonamides. Its fundamental structure consists of a benzene (B151609) ring substituted with a sulfonamide group, which is in turn bonded to a phenyl group at the nitrogen atom. A nitro group (NO2) is positioned at the meta-position (carbon-3) of the benzenesulfonyl ring.
The properties of sulfonamide derivatives are heavily influenced by the nature of the substituents on both the aromatic ring and the sulfonamide nitrogen. The presence of the N-phenyl group and the 3-nitro group on the benzenesulfonyl moiety defines the specific chemical characteristics and potential applications of Benzenesulfonamide, 3-nitro-N-phenyl- .
While specific research applications for Benzenesulfonamide, 3-nitro-N-phenyl- are not extensively documented in publicly available literature, its structure suggests its utility as a synthetic intermediate or a scaffold for creating more complex molecules. For instance, it is available as a research chemical, and methods for its analysis by high-performance liquid chromatography (HPLC) have been developed. nih.gov
To understand its properties, we can examine closely related and more thoroughly studied analogs. For example, the synthesis of various N-(methoxyphenyl)-nitrobenzenesulfonamides involves the reaction of a nitrobenzenesulfonyl chloride with an appropriate aniline (B41778) derivative. mdpi.com A general synthesis for a compound like Benzenesulfonamide, 3-nitro-N-phenyl- would likely involve the reaction of 3-nitrobenzenesulfonyl chloride with aniline.
Table 1: Physicochemical Properties of Benzenesulfonamide, 3-nitro-N-phenyl- and a Related Compound
| Property | Benzenesulfonamide, 3-nitro-N-phenyl- | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide |
| CAS Number | 28791-26-6 nih.gov | Not specified |
| Molecular Formula | C12H10N2O4S | C13H12N2O5S |
| Molecular Weight | 278.28 g/mol | 308.31 g/mol |
| Melting Point | Not available | 133–134 °C mdpi.com |
| Appearance | Not available | Not specified |
This table is interactive. Click on the headers to sort.
Significance of Nitro and Phenyl Substituted Benzenesulfonamides in Contemporary Research
Classical Synthesis Routes for Benzenesulfonamide, 3-nitro-N-phenyl-
The traditional synthesis of Benzenesulfonamide, 3-nitro-N-phenyl- is typically achieved through well-established, sequential reactions that build the molecule in a step-by-step fashion. These methods prioritize the use of readily available starting materials and common laboratory reagents.
Multi-step Reaction Sequences for Core Structure Formation
The most direct and classical multi-step synthesis for the core structure of Benzenesulfonamide, 3-nitro-N-phenyl- involves a two-step process. This sequence begins with the formation of a key intermediate, 3-nitrobenzenesulfonyl chloride, which already contains the desired nitro group in the correct position. This intermediate is then reacted with aniline (B41778) to form the final product. This approach is favored because it provides excellent control over the regiochemistry of the nitro group.
An alternative, though less direct, sequence would involve first synthesizing N-phenylbenzenesulfonamide and then introducing the nitro group. However, this route presents challenges in controlling the position of nitration, as will be discussed further.
Introduction of the Nitro Group via Nitration Reactions
The introduction of the nitro group is a critical step that defines the "3-nitro" aspect of the compound's identity.
Direct Synthesis from Nitrobenzene (B124822): The most efficient classical method involves starting with nitrobenzene, where the nitro group is already present. This starting material undergoes chlorosulfonation to produce 3-nitrobenzenesulfonyl chloride. prepchem.comgoogle.com This strategy is highly effective as the nitro group on the benzene (B151609) ring acts as a meta-director during the electrophilic aromatic substitution, guiding the incoming chlorosulfonyl group to the desired position 3.
Nitration of a Precursor: An alternative approach is the nitration of N-phenylbenzenesulfonamide. In this scenario, the N-phenylbenzenesulfonamide molecule has two aromatic rings that can undergo nitration. The -SO2NH- bridge complicates the reaction's selectivity. The sulfonyl group (-SO2-) is strongly deactivating and a meta-director for its attached benzene ring. Conversely, the amine (-NH-) part of the bridge activates the N-phenyl ring, directing incoming electrophiles to the ortho and para positions. stackexchange.com Consequently, nitration of N-phenylbenzenesulfonamide would preferentially occur at the para-position of the aniline ring, not the desired meta-position of the benzenesulfonyl ring, making this route unsuitable for synthesizing the 3-nitro isomer. stackexchange.com
Formation of the Sulfonamide Moiety through Sulfonation and Amination
The sulfonamide group (-SO2NH-) is central to the molecule's structure and is typically formed through a two-stage process involving sulfonation followed by amination.
Sulfonation: The synthesis of the key intermediate, 3-nitrobenzenesulfonyl chloride, is achieved by reacting nitrobenzene with chlorosulfonic acid. prepchem.com Thionyl chloride is often added to the reaction mixture to improve the conversion and yield. google.com This electrophilic substitution reaction positions the sulfonyl chloride group at the meta position relative to the nitro group. A reported procedure involves the dropwise addition of nitrobenzene to chlorosulfonic acid at elevated temperatures, followed by treatment with thionyl chloride, resulting in a high yield of the desired product. prepchem.comgoogle.com
Table 1: Synthesis of 3-nitrobenzenesulfonyl chloride
| Reactant 1 | Reactant 2 | Additional Reagent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Nitrobenzene | Chlorosulfonic Acid | Thionyl Chloride | 112°C, then 70°C | ~96% | prepchem.com |
Amination: The final step in the classical sequence is the formation of the sulfonamide bond. This is achieved through the reaction of 3-nitrobenzenesulfonyl chloride with aniline. researchgate.net This is a nucleophilic substitution reaction where the primary amine group of aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is generally efficient and proceeds to completion. researchgate.net
Strategies for Phenyl Group Introduction (e.g., coupling reactions)
The introduction of the N-phenyl group is integral to the final structure.
Reaction with Aniline: As described in the classical synthesis route, the most straightforward method is the reaction of 3-nitrobenzenesulfonyl chloride with aniline. Here, aniline serves as the source of the phenyl group that becomes attached to the sulfonamide nitrogen. researchgate.netsemanticscholar.org
N-Arylation Coupling Reactions: More advanced strategies, which bridge classical and modern techniques, involve the N-arylation of 3-nitrobenzenesulfonamide. These cross-coupling reactions form a direct bond between the sulfonamide nitrogen and an aryl halide.
Ullmann Condensation: This is a classical copper-catalyzed reaction used to form carbon-nitrogen bonds. wikipedia.org It typically involves reacting a sulfonamide with an aryl halide (like bromobenzene (B47551) or iodobenzene) in the presence of a copper catalyst and a base at high temperatures. wikipedia.orgjst.go.jpnih.gov
Buchwald-Hartwig Amination: A more modern and versatile alternative is the palladium-catalyzed Buchwald-Hartwig amination. acsgcipr.org This reaction couples sulfonamides with aryl halides or triflates under milder conditions than the Ullmann reaction. nih.govresearchgate.net It offers a broad substrate scope and is a powerful tool for constructing N-aryl sulfonamides. thieme-connect.comthieme-connect.de
Modern and Advanced Synthetic Approaches
To improve reaction times, yields, and environmental friendliness, modern synthetic methods have been developed.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. While specific literature detailing the microwave-assisted synthesis of Benzenesulfonamide, 3-nitro-N-phenyl- is not prominent, the principles of MAOS can be applied to the key bond-forming steps in its synthesis. Microwave irradiation can dramatically reduce reaction times by efficiently heating the solvent and reactants.
For instance, palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, have been successfully performed under microwave heating, although catalyst decomposition can be a concern at higher temperatures. nih.gov Similarly, the synthesis of other nitro-aromatic compounds, like 3-nitroindoles, has been effectively achieved using rapid microwave-assisted intramolecular coupling reactions. nih.govnih.gov It is therefore highly probable that the sulfonamide formation via amination of 3-nitrobenzenesulfonyl chloride or the N-arylation coupling reactions could be significantly expedited using microwave-assisted protocols.
Catalyst-Mediated Synthetic Reactions (e.g., Copper-catalyzed cross-coupling)
Catalyst-mediated reactions are fundamental in the synthesis of N-phenylsulfonamides, offering efficient and selective routes to construct the critical S-N bond. Copper-catalyzed cross-coupling reactions are particularly prominent in this field. A direct, single-step synthesis of sulfonamides has been developed that utilizes a Copper(II) catalyst to combine (hetero)aryl boronic acids, amines, and sulfur dioxide (using DABSO as a surrogate). nih.gov This method is notable for its broad substrate scope, accommodating aryl, heteroaryl, and alkenyl boronic acids, as well as various primary and secondary amines. nih.gov
Another significant copper-catalyzed approach involves the cross-coupling of substituted benzenesulfonamides with amines. For instance, the reaction of a substituted benzenesulfonamide with an amine can be carried out using a catalytic system of Copper(I) iodide (CuI), L-proline as a ligand, and potassium phosphate (B84403) (K₃PO₄) as a base in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov This method has been successfully applied in the synthesis of benzenesulfonamide derivatives with potent anti-influenza activity. nih.gov
Furthermore, dual catalysis systems combining copper with visible light have emerged as a novel strategy. This method facilitates an S(O)₂–N coupling between phenylsulfinic acid derivatives and aryl azides under redox-neutral conditions. mdpi.comnih.gov The reaction is believed to proceed through a triplet nitrene intermediate generated by visible light, which then couples with a sulfonyl radical. mdpi.comnih.gov This approach is considered efficient and mild. nih.gov
Beyond copper, palladium catalysts are also employed, especially for creating stereochemically complex molecules. Chiral palladium catalysts, such as those using the (S,S)-Trost ligand, have been used in the N-allylation of secondary sulfonamides to produce N-C axially chiral N-phenylsulfonamides with good enantioselectivity. nih.govmdpi.commdpi.com
| Catalyst System | Reactants | Reaction Type | Key Features |
| Cu(II) | Aryl boronic acid, Amine, Sulfur Dioxide (DABSO) | Three-component cross-coupling | Direct, single-step synthesis of a broad range of sulfonamides. nih.gov |
| CuI / L-proline / K₃PO₄ | Substituted benzenesulfonamide, Amine | Cross-coupling | Effective for synthesizing complex, pharmacologically active derivatives. nih.gov |
| CuCN / Ir(ppy)₃ / Visible Light | Phenylsulfinic acid, Aryl azide | Dual-catalyzed S(O)₂–N coupling | Green and economical method operating under mild, redox-neutral conditions. mdpi.comnih.gov |
| (S,S)-Trost ligand-(allyl-PdCl)₂ | Secondary sulfonamide, Allyl acetate | Asymmetric N-allylation | Produces rotationally stable N-C axially chiral sulfonamides. nih.govmdpi.com |
Solvent-Free Synthesis Methodologies
Solvent-free synthesis is a key principle of green chemistry that aims to reduce environmental pollution and production costs. google.com These reactions, often conducted through grinding, can enhance reaction speed, selectivity, and conversion rates by eliminating the solvent, which alters the molecular environment of the reaction. google.com
One prominent solvent-free method for sulfonamide synthesis involves the mechanical grinding of reactants. For example, dibenzenesulfonimide (B1583796) can be prepared by grinding benzsulfamide and benzene sulfonyl chloride in a ball mill with solid sodium hydroxide. google.com This method avoids the use of organic solvents entirely, reducing environmental impact. google.com Similarly, N-alkyl and N-arylsulfonamides can be synthesized through the solvent-free sulfonylation of primary and secondary amines with arylsulfonyl chlorides at room temperature. sci-hub.se
Heterogeneous catalysts are also utilized in solvent-free conditions. A magnetically retrievable graphene-based nanohybrid (CoFe@rGO) has been used as a catalyst for the one-step synthesis of benzenesulfonamide derivatives from the ring-opening of N-Tosylaziridines with aromatic amines. scispace.com This method boasts short reaction times (9–24 minutes), good yields, and the ability to recycle the catalyst for multiple consecutive runs without significant loss of activity. scispace.com
| Method | Reactants | Catalyst/Conditions | Advantages |
| Mechanical Grinding | Benzsulfamide, Benzene sulfonyl chloride, Solid NaOH | Ball mill, room temperature (maintained <60°C) | Avoids organic solvents, reduces pollution and cost. google.com |
| Neat Reaction | Primary/Secondary amines, Arylsulfonyl chlorides | Room temperature | Simple, avoids solvents. sci-hub.se |
| Heterogeneous Catalysis | N-Tosylaziridine, Aromatic amines | CoFe@rGO nanohybrid, solvent-free | Short reaction times, high yields, reusable catalyst. scispace.com |
Synthesis of Benzenesulfonamide, 3-nitro-N-phenyl- Derivatives with Pharmacological Relevance
The benzenesulfonamide scaffold is a common feature in many pharmacologically active compounds. nih.gov The synthesis of derivatives, including those of Benzenesulfonamide, 3-nitro-N-phenyl-, is often geared towards discovering or optimizing therapeutic agents. researchgate.net
Strategies for Structural Modification and Diversification
The structural modification of a lead benzenesulfonamide compound is a common strategy to enhance potency, selectivity, and pharmacokinetic properties. Several key strategies are employed:
Scaffold Hopping and Bioisosteric Replacement : In drug design, a part of the molecule known to be important for binding can be replaced with a different functional group (a bioisostere) that retains the desired biological activity. For example, in the development of carbonic anhydrase inhibitors, the sulfamoyl group of a benzenesulfonamide was replaced with its carboxylic acid bioisostere. tandfonline.comnih.gov In another case, a methylindole group in an HIV-1 capsid inhibitor was replaced with a benzenesulfonamide group to improve potency and drug-like parameters. nih.gov
Systematic Substitution Analysis : A common approach involves the systematic introduction of various substituents onto the aromatic rings of the benzenesulfonamide core to probe the structure-activity relationship (SAR). In the development of anti-influenza agents, a lead compound was modified by introducing different substituents (e.g., -Cl, -CF₃) at various positions on the aniline ring, leading to analogues with significantly improved antiviral potency. nih.gov
Functional Group Transformation : Existing functional groups on a synthesized derivative can be further transformed to create a new series of compounds. For instance, a 6-O-benzenesulfonyl derivative of methyl α-D-glucopyranoside was further acylated to produce a library of 2,3,4-tri-O-acyl derivatives for antibacterial screening. researchgate.net Similarly, the nitro group of a synthesized benzenesulfonamide can be reduced via hydrogenation to the corresponding amine, providing a new set of derivatives for biological evaluation. nih.gov
These strategies allow for the creation of diverse libraries of compounds, which can be screened for activity against various biological targets, including enzymes like carbonic anhydrase and cholinesterases, or for antiviral and antibacterial properties. nih.govnih.govnih.govresearchgate.net
Purification Techniques in Benzenesulfonamide Synthesis
The isolation and purification of the final benzenesulfonamide products are critical steps to ensure their chemical identity and purity for subsequent analysis and biological testing. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Commonly employed techniques include:
Crystallization/Recrystallization : This is one of the most frequently used methods for purifying solid benzenesulfonamide derivatives. The crude product is dissolved in a suitable hot solvent (or solvent mixture) and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. Solvents such as ethanol (B145695), toluene, and acetic acid are often used. google.comrsc.org For instance, a product might be washed with water and then crystallized from ethanol to achieve high purity. rsc.org
Column Chromatography : For mixtures that are difficult to separate by crystallization, flash column chromatography over silica (B1680970) gel is a standard purification technique. nih.govgoogle.com A solvent system (eluent) is chosen that allows the components of the mixture to move through the column at different rates, enabling their separation. rsc.org The progress of the separation is often monitored by thin-layer chromatography (TLC). nih.gov
Filtration and Washing : In some synthetic procedures, particularly those designed under green chemistry principles, the product may precipitate directly from the reaction mixture in a relatively pure form. rsc.org In such cases, purification may simply involve filtering the solid, followed by washing with an appropriate solvent (often water) to remove residual reagents and byproducts. rsc.org For example, in a solvent-free grinding synthesis, the reaction mass was dissolved in an organic solvent, and the byproduct NaCl was removed by filtration before the final product was crystallized from the filtrate. google.com
| Purification Technique | Description | Typical Solvents/Materials | Application Example |
| Recrystallization | Dissolving the crude solid in a hot solvent and cooling to form pure crystals. | Toluene, Ethanol, Acetic Acid, Methylene Chloride | 2-(3,3-difluorobutyl)-benzenesulfonamide was recrystallized from toluene. google.com |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (silica gel). | Silica Gel, various organic solvent eluents | Used to purify aryl thiazolone–benzenesulfonamide derivatives. rsc.org |
| Filtration & Washing | Simple mechanical separation of a solid product from a liquid phase, often followed by rinsing. | Water, Ethanol | A product synthesized in water was isolated by filtration after acidification, requiring no further purification. rsc.org |
Reactivity of the Nitro Group in Benzenesulfonamide, 3-nitro-N-phenyl-
The nitro group is a powerful electron-withdrawing group, a characteristic that dominates its chemical reactivity. This influence is observed in its participation in reduction reactions and its significant effect on the reactivity of the aromatic ring to which it is attached.
The most common reaction of the nitro group on an aromatic ring is its reduction to an amino group (-NH₂). This transformation is a cornerstone of synthetic chemistry, as it converts nitroarenes into versatile aniline derivatives. A variety of reagents and conditions can accomplish this reduction, with the choice often depending on the presence of other functional groups in the molecule. researchgate.nettandfonline.com The reduction proceeds through intermediate species such as nitroso (-NO) and hydroxylamino (-NHOH) compounds. nih.gov
For Benzenesulfonamide, 3-nitro-N-phenyl-, the nitro group can be selectively reduced to yield 3-amino-N-phenylbenzenesulfonamide without affecting the stable sulfonamide linkage. Common laboratory and industrial methods for this transformation include:
Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are highly effective. researchgate.net This method is often preferred for its clean reaction profile and high yields.
Metal-Acid Systems: The reduction can be achieved using a metal in the presence of a strong acid. rsc.org The most traditional of these is the combination of tin (Sn) metal and hydrochloric acid (HCl). nih.gov Another widely used, more economical system is iron (Fe) metal in the presence of an acid like HCl or acetic acid. researchgate.net
Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for the reduction of aryl nitro groups, often under milder conditions which can be beneficial for sensitive substrates. researchgate.net
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Comments |
|---|---|---|
| H₂ with Pd, Pt, or Ni | Typically room temperature to moderate heat, pressurized H₂ | High efficiency, clean reaction. researchgate.net |
| Fe / HCl or CH₃COOH | Refluxing acid | Economical, widely used in industry. researchgate.net |
| Sn / HCl | Acidic solution | Classic method, effective but tin waste can be problematic. nih.gov |
| SnCl₂ / HCl | Acidic solution | A milder alternative to Sn/HCl. researchgate.net |
| Sodium Hydrosulfite | Aqueous or alcoholic solution | Useful for selective reductions. researchgate.net |
The nitro group exerts a profound influence on the reactivity of its attached benzene ring towards electrophilic aromatic substitution (SₑAr). Due to its strong electron-withdrawing nature, accomplished through both inductive effects and resonance, the nitro group deactivates the aromatic ring. youtube.comorganicchemistrytutor.com This deactivation means that harsher reaction conditions (e.g., higher temperatures, stronger acids) are required for substitution to occur compared to unsubstituted benzene. researchgate.net
The deactivating effect stems from the destabilization of the positively charged carbocation intermediate (the arenium or sigma complex) that is formed during the reaction. byjus.commsu.edu The electron-withdrawing nitro group intensifies the positive charge in the intermediate, raising its energy and slowing down the rate-determining step of the reaction. msu.edu
Furthermore, the nitro group acts as a meta-director . youtube.comlibretexts.org When an electrophile attacks the ring, substitution occurs preferentially at the positions meta to the nitro group (C5 on the 3-nitrophenylsulfonyl ring). This is because the intermediates for ortho and para attack are significantly destabilized by having the positive charge placed on the carbon atom directly bonded to the electron-withdrawing nitro group. The intermediate for meta attack avoids this unfavorable arrangement, making it the most stable and the fastest-forming product. libretexts.org
Reactivity of the Sulfonamide Moiety
The sulfonamide linkage (-SO₂NH-) is a robust functional group central to the structure of many pharmaceuticals. Its reactivity is characterized by the acidity of the N-H proton and the general stability of the sulfur-nitrogen bond.
Direct nucleophilic substitution at the sulfur atom of the sulfonamide group is not a common reaction pathway. The sulfur atom is electrophilic, but it is sterically hindered and the S-N bond is strong. The most significant aspect of the sulfonamide's reactivity in this context is the acidity of the N-H proton. In the presence of a base, this proton can be removed to form a sulfonamidate anion.
This anion is a competent nucleophile. While it does not typically displace a group on its own sulfonyl sulfur, it can participate in nucleophilic substitution reactions, most notably in metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form N-aryl bonds with aryl halides. researchgate.netnih.gov
Cleavage of the S-N bond (hydrolysis) is possible but generally requires harsh conditions, such as strong acids or bases at elevated temperatures, or the use of potent reducing agents like lithium aluminum hydride (LiAlH₄). arkat-usa.org The presence of electron-withdrawing groups on the N-phenyl ring can make the S-N bond more susceptible to alkaline hydrolysis. arkat-usa.org
Sulfonyl transfer reactions, where the R-SO₂- group is transferred from the sulfonamide nitrogen to another nucleophile, are not characteristic of N-phenylbenzenesulfonamides under normal synthetic conditions. The formation of sulfonamides is typically achieved by reacting an amine with a more reactive sulfonyl derivative, such as a sulfonyl chloride. Reversing this process to use the sulfonamide as a sulfonylating agent is thermodynamically unfavorable due to the stability of the S-N bond.
While some intramolecular rearrangements involving sulfonyl groups have been observed under specific conditions, such as the Tyrer process for sulfanilic acid production or rearrangements of sulfamates, these are not general reactions for a stable N-aryl sulfonamide like Benzenesulfonamide, 3-nitro-N-phenyl-. chemrxiv.org
Reactions Involving Aromatic Rings
The molecule contains two distinct aromatic rings, and their reactivity is governed by the substituent they carry.
The 3-nitrobenzenesulfonyl ring is strongly deactivated by both the nitro group and the sulfonyl group, both of which are powerful electron-withdrawing groups. This makes electrophilic substitution on this ring extremely difficult. Conversely, the presence of a strong electron-withdrawing nitro group can, in principle, make this ring susceptible to nucleophilic aromatic substitution (SₙAr), especially if a good leaving group were present at an ortho or para position relative to the nitro group. youtube.comyoutube.com In Benzenesulfonamide, 3-nitro-N-phenyl-, the nitro group is meta to the sulfonyl group, providing only modest activation towards SₙAr compared to an ortho or para arrangement. libretexts.org
The N-phenyl ring is substituted with the -NHSO₂R group (a benzenesulfonamido group). This group's effect on electrophilic aromatic substitution is twofold. The sulfonyl group strongly withdraws electron density from the nitrogen atom, which in turn withdraws density from the ring via an inductive effect, deactivating it. However, the nitrogen atom's lone pair of electrons can be donated into the ring via resonance, which directs incoming electrophiles to the ortho and para positions . organicchemistrytutor.comimperial.ac.uk The net result is that the -NHSO₂R group is a deactivating, ortho-, para-director . This is confirmed by synthetic procedures where N-phenylbenzenesulfonamide undergoes nitration and halogenation on the N-phenyl ring, yielding ortho- and para-substituted products. rsc.org
Table 2: Directing Effects of Substituents in Benzenesulfonamide, 3-nitro-N-phenyl-
| Ring | Substituent | Effect on Ring Reactivity | Directing Influence (for SₑAr) |
|---|---|---|---|
| Ring 1 | -NO₂ and -SO₂NHPh | Strongly Deactivated | Meta (relative to both groups) |
| Ring 2 | -NHSO₂(C₆H₄NO₂) | Deactivated | Ortho, Para |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. organicchemistrytutor.com The rate and regioselectivity (the position of substitution) are controlled by the substituents already present on the ring. wikipedia.org Substituents are broadly classified as activating (increasing the reaction rate) or deactivating (decreasing the rate) and as ortho-, para-directing or meta-directing. wikipedia.orgleah4sci.com
In Benzenesulfonamide, 3-nitro-N-phenyl-, there are two benzene rings where EAS can occur, and the outcome is governed by the directing effects of the existing substituents.
Ring A (3-nitrophenyl ring): This ring is substituted with a nitro group (-NO₂) and an N-phenylsulfamoyl group (-SO₂NHPh).
The nitro group is a powerful deactivating group due to its strong electron-withdrawing properties through both induction and resonance. It is a meta-director. organicchemistrytutor.comyoutube.com
The sulfonyl group (-SO₂-) within the sulfonamide bridge is also strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. youtube.com
With two potent, meta-directing deactivating groups, the 3-nitrophenyl ring is exceptionally unreactive towards further electrophilic aromatic substitution.
Ring B (N-phenyl ring): This ring is substituted with a sulfamoyl group, -NHSO₂(C₆H₄NO₂).
The nitrogen atom's lone pair of electrons can be donated into the phenyl ring through resonance. This effect makes the -NH- group an activating, ortho-, para-director. pressbooks.publibretexts.org
While the attached sulfonyl group is strongly withdrawing, the nitrogen lone pair's resonance donation is the dominant factor in determining the substitution pattern on this ring. libretexts.orgmasterorganicchemistry.com
Therefore, electrophilic attack on the N-phenyl ring is directed to the ortho and para positions. The para product is often favored due to reduced steric hindrance compared to the two ortho positions. masterorganicchemistry.com
Table 1: Directing Effects in Electrophilic Aromatic Substitution of Benzenesulfonamide, 3-nitro-N-phenyl-
| Ring | Substituent(s) | Classification | Directing Effect | Predicted Reactivity |
| A: 3-nitrophenyl | -NO₂ | Strongly Deactivating, Electron-Withdrawing organicchemistrytutor.comyoutube.com | Meta organicchemistrytutor.com | Very Low |
| -SO₂NHPh | Strongly Deactivating, Electron-Withdrawing youtube.com | Meta youtube.com | ||
| B: N-phenyl | -NHSO₂(C₆H₄NO₂) | Activating, Electron-Donating (by resonance) pressbooks.publibretexts.org | Ortho, Para pressbooks.publibretexts.org | Moderate |
Other Aromatic Transformations
Beyond standard electrophilic substitution, aromatic compounds can undergo other transformations.
Ipso Substitution: This is a substitution reaction that occurs at a position already occupied by a non-hydrogen substituent. wikipedia.org The sulfonic acid group (-SO₃H) is known to be susceptible to ipso-substitution and can be added and removed reversibly. This allows it to be used as a "blocking group" to control regioselectivity during synthesis. For example, the para position can be blocked by sulfonation, forcing a subsequent electrophilic attack into the ortho position, after which the sulfonyl group can be removed by treatment with strong acid and heat. masterorganicchemistry.com
Nitro Group Rearrangement: In the presence of very strong acids, such as trifluoromethanesulphonic acid, aromatic nitro compounds have been observed to undergo intramolecular rearrangement. These reactions can involve the migration of the nitro group to a different position on the aromatic ring.
Fragmentation Pathways and Gas-Phase Ion Chemistry
Tandem mass spectrometry serves as a "gas-phase chemistry laboratory," providing significant data on molecular structure and reaction mechanisms through controlled fragmentation. researchgate.net
Mass Spectrometry-Based Fragmentation Analysis (e.g., SO₂ loss, anilide anion formation, phenyl radical loss)
The fragmentation of N-phenyl benzenesulfonamide derivatives in the gas phase is highly dependent on the ionization mode. Studies on the collision-induced dissociation of anions derived from these compounds reveal several key pathways. acs.org
SO₂ Loss: A well-known and common fragmentation pathway for sulfonamides is the elimination of a neutral sulfur dioxide (SO₂) molecule. acs.orgresearchgate.net
Anilide Anion Formation: A significant fragmentation pathway involves the formation of an anilide anion (m/z 92 for the unsubstituted aniline). This occurs through a mechanism involving the specific transfer of a hydrogen atom from the ortho position of the benzenesulfonamide ring to the nitrogen atom, facilitating the cleavage of the S-N bond. acs.orgresearchgate.net
Phenyl Radical Loss: The molecule can also undergo the loss of a phenyl radical to form a radical ion with a mass-to-charge ratio of 155 (for the unsubstituted benzenesulfonamide anion). This fragmentation pathway is notable as it violates the "even-electron rule," which generally predicts that even-electron ions will fragment to produce other even-electron ions. acs.orgresearchgate.net
Carbazolide Anion Formation: Following the initial loss of SO₂, the resulting product ion can undergo a subsequent loss of H₂ to form a stable, cyclized carbazolide anion. Deuterium-labeling experiments have confirmed that this proceeds via an inter-annular mechanism (one hydrogen from each ring) rather than an intra-annular loss from a single ring. acs.orgresearchgate.net
Table 2: Major Anionic Fragmentation Pathways of N-Phenyl Benzenesulfonamide Derivatives
| Pathway | Neutral Loss/Radical Loss | Description | Reference |
| SO₂ Elimination | SO₂ | Common fragmentation involving the extrusion of sulfur dioxide. | researchgate.net, acs.org |
| Anilide Anion Formation | C₆H₅SO₂ radical | Formation of an anilide anion via intramolecular hydrogen transfer from the ortho-position of the sulfonyl ring. | researchgate.net, acs.org |
| Phenyl Radical Loss | C₆H₅ radical | Loss of a phenyl radical, violating the even-electron rule. | researchgate.net, acs.org |
| Cyclization | H₂ (after SO₂ loss) | The [M-SO₂]⁻ ion undergoes H₂ loss to form a carbazolide anion. | researchgate.net, acs.org |
Protonated Molecule Dissociation Mechanisms
The fragmentation of protonated sulfonamides often proceeds differently from that of other amides. The preferred site of protonation is the sulfonamide nitrogen. nih.govresearchgate.net
Upon collisional activation, the protonated molecule undergoes S-N bond dissociation to form a key intermediate: an ion-neutral complex of [sulfonyl cation/aniline]. nih.govresearchgate.net From this complex, several pathways can emerge:
Simple Dissociation: The complex can simply separate to yield the sulfonyl cation and a neutral aniline molecule.
Intra-complex Charge Transfer: A charge transfer can occur between the two components of the complex, resulting in the formation of an aniline radical cation. nih.govresearchgate.net The favorability of this pathway is highly dependent on the substituents. Electron-donating groups on the aniline moiety facilitate this charge transfer, while strong electron-withdrawing groups inhibit it. nih.gov
Sulfonyl Cation Migration: In related systems, a competing channel involves the migration of the sulfonyl cation to a carbon atom of the other aromatic ring, which can be followed by cyclization. However, research suggests that electron-withdrawing groups, such as the nitro group, effectively inhibit this cyclization pathway. nih.gov
Intramolecular Rearrangement Reactions and Their Elucidation (e.g., hydrogen transfer, cyclization)
Gas-phase intramolecular rearrangements are key to understanding the fragmentation spectra of these molecules.
Anionic Hydrogen Transfer: As detailed in section 3.4.1, the formation of the anilide anion from the deprotonated parent molecule is a prime example of an intramolecular rearrangement. This process is elucidated through tandem mass spectrometry experiments on deuterium-labeled compounds, which confirm that a hydrogen atom is specifically transferred from the ortho-position of the benzenesulfonyl ring to the nitrogen, triggering the S-N bond cleavage. acs.orgresearchgate.net
Anionic Cyclization: The formation of the carbazolide anion from the [M-SO₂]⁻ fragment is another significant rearrangement. This cyclization, confirmed by labeling studies to be an inter-annular process, results in a highly stable, conjugated system. acs.orgresearchgate.net
Protonated Sulfonyl Cation Transfer: For protonated molecules, the migration of the entire sulfonyl group from the nitrogen atom to a carbon atom on an adjacent phenyl ring represents a major intramolecular rearrangement. nih.gov While this N-to-C sulfonyl cation transfer followed by cyclization is a predominant channel for some derivatives, it is significantly suppressed in molecules containing deactivating, electron-withdrawing groups like -NO₂. nih.gov The primary rearrangement for such protonated molecules is the dissociation into the [sulfonyl cation/aniline] ion-neutral complex. nih.govresearchgate.net
While research exists for related isomers and derivatives, such as 4-nitro-N-phenylbenzenesulfonamide or N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, the strict focus on "Benzenesulfonamide, 3-nitro-N-phenyl-" precludes the use of this data as a direct substitute. mdpi.comrsc.org Spectroscopic data is highly specific to the exact molecular structure, and even small changes in substituent position, such as moving the nitro group from the 3-position to the 4-position on the benzene ring, would result in different and non-transferable spectral values.
Therefore, without access to published experimental spectra for Benzenesulfonamide, 3-nitro-N-phenyl-, a scientifically accurate and detailed article adhering to the requested outline cannot be generated. A theoretical estimation of spectral values would not meet the requirement for an analysis based on detailed research findings.
Advanced Spectroscopic Characterization and Structural Elucidation of Benzenesulfonamide, 3 Nitro N Phenyl
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies
Tandem mass spectrometry (MS/MS) provides significant insights into the structural framework of Benzenesulfonamide (B165840), 3-nitro-N-phenyl- by inducing fragmentation and analyzing the resulting product ions. While studies on the specific 3-nitro isomer are not extensively detailed, the fragmentation patterns of N-phenyl benzenesulfonamides are well-documented and provide a strong basis for predicting its behavior upon collisional activation in the gas phase. researchgate.netacs.org
Under negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ undergoes several characteristic fragmentation pathways. researchgate.net A primary and well-known fragmentation route for benzenesulfonamides is the neutral loss of sulfur dioxide (SO₂), a mass of 64 Da. researchgate.netacs.org
Beyond the SO₂ loss, other mechanistically significant fragmentations occur. One key pathway involves a specific hydrogen transfer from the ortho position of the benzenesulfonamide ring to the nitrogen atom, leading to the formation of an anilide anion at a mass-to-charge ratio (m/z) of 92. researchgate.netacs.org Following the initial elimination of SO₂, the resulting product ion can undergo further fragmentation, primarily through an inter-annular loss of H₂ to form a stable carbazolide anion (m/z 166). researchgate.netacs.org Deuterium-labeling experiments have confirmed that this inter-ring mechanism is the preferred pathway over a less energetically favorable intra-annular H₂ loss. researchgate.net
Another notable, though less common, fragmentation is the loss of a phenyl radical, which results in a radical anion. This type of fragmentation is an exception to the "even-electron rule" which typically governs the fragmentation of even-electron ions. researchgate.netacs.org For protonated molecules [M+H]⁺, studies on similar sulfonamides suggest that fragmentation can proceed through the migration of a sulfonyl cation, leading to cyclization reactions. nih.govresearchgate.net The presence of the electron-withdrawing nitro group on the benzenesulfonyl ring is expected to influence the relative abundance of these fragment ions.
Table 1: Predicted MS/MS Fragmentation Pathways for [Benzenesulfonamide, 3-nitro-N-phenyl- - H]⁻
| Precursor Ion (m/z) | Key Fragmentation | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|
| 277.04 | Neutral Loss of SO₂ | 213.04 | [O₂N-C₆H₄-N-C₆H₅]⁻ |
| 277.04 | Ortho-H Transfer & Cleavage | 92.05 | Anilide Anion [C₆H₅NH]⁻ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for Benzenesulfonamide, 3-nitro-N-phenyl- is not publicly available, extensive data on its isomers and closely related analogues allow for a detailed and accurate prediction of its solid-state characteristics. mdpi.comresearchgate.netnih.gov
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of Benzenesulfonamide, 3-nitro-N-phenyl- is expected to be dominated by a network of intermolecular hydrogen bonds. Analysis of its isomers, N-(phenyl)-2-nitrobenzenesulfonamide and N-(phenyl)-4-nitrobenzenesulfonamide, reveals that the amide hydrogen (N–H) acts as a hydrogen bond donor to an oxygen atom of the sulfonyl group (S=O) of an adjacent molecule. nih.govnih.gov This interaction typically forms a C(4) chain motif, where molecules are linked into infinite chains running along one of the crystal axes. researchgate.netnih.gov
C–H···O Interactions: Weaker C–H···O hydrogen bonds involving aromatic C-H donors and oxygen atoms from either the sulfonyl or nitro groups further stabilize the packing. iucr.org
π-π Stacking: Interactions between the aromatic rings of adjacent molecules may occur, although their presence and geometry are highly dependent on the steric influence of the nitro group's position. iucr.org
Nitro Group Interactions: The nitro group itself can participate in intermolecular contacts, such as nitro-N—O···π interactions or contacts between nitro oxygen atoms and atoms on neighboring molecules. mdpi.comresearchgate.net In some related structures, the amine H atom forms an intramolecular hydrogen bond with a neighboring nitro substituent. researchgate.net
The collective effect of these interactions is a densely packed, stable three-dimensional supramolecular architecture.
Molecular Conformation and Dihedral Angles
The molecular conformation of Benzenesulfonamide, 3-nitro-N-phenyl- is defined by the relative orientation of its two phenyl rings and the geometry of the sulfonamide bridge. The molecule is not planar, exhibiting significant twisting at the S–N bond. This twisting is quantified by key dihedral angles. mdpi.comnih.gov
Based on data from its isomers, the following conformational features are anticipated:
C–S–N–C Torsion Angle: This angle describes the twist around the S-N bond. In the 4-nitro isomer, this angle is 61.89 (32)°, while in the 2-nitro isomer, it is -72.83 (15)°. nih.govnih.gov A similar significant torsion is expected for the 3-nitro isomer.
Sulfonamide Geometry: The geometry around the sulfur atom is tetrahedral, and the N–C bond in the –SO₂–NH–C– segment typically adopts a gauche torsion with respect to the S=O bonds. nih.govnih.gov
Table 2: Comparison of Key Dihedral Angles in Nitro-N-phenylbenzenesulfonamide Isomers
| Compound | Dihedral Angle Between Rings (°) | C–S–N–C Torsion Angle (°) | Source(s) |
|---|---|---|---|
| N-(phenyl)-2-nitrobenzenesulfonamide | 59.55 (7) | -72.83 (15) | nih.gov |
| N-(phenyl)-3-nitrobenzenesulfonamide (Predicted) | ~40-50 | ~60-70 | mdpi.com |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation, purification, and analytical assessment of Benzenesulfonamide, 3-nitro-N-phenyl-.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing the purity of Benzenesulfonamide, 3-nitro-N-phenyl- and for its preparative isolation. A robust reverse-phase (RP) HPLC method has been established for this compound. sielc.com
The method is scalable, making it suitable for both small-scale analytical purity checks and larger-scale preparative separation to isolate the compound from reaction mixtures or remove impurities. sielc.comsielc.com The use of formic acid in the mobile phase ensures compatibility with mass spectrometry (LC-MS), allowing for simultaneous separation and mass-based identification. sielc.com
Table 3: Typical HPLC Conditions for Benzenesulfonamide, 3-nitro-N-phenyl- Analysis
| Parameter | Condition | Purpose | Source(s) |
|---|---|---|---|
| Column | Newcrom R1 or C18 | Stationary phase for reverse-phase separation. | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and an acid (e.g., Phosphoric Acid or Formic Acid) | Eluent system to control retention and separation. | sielc.comsielc.com |
| Detection | UV | Monitoring the eluting compound based on its absorbance. | cdc.gov |
| Application | Analytical purity assessment, preparative separation, pharmacokinetics. | Versatile method for various analytical needs. | sielc.com |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions, including the synthesis of benzenesulfonamides. rsc.orgnih.gov During the synthesis of Benzenesulfonamide, 3-nitro-N-phenyl-, TLC allows a chemist to qualitatively track the consumption of starting materials (e.g., 3-nitrobenzenesulfonyl chloride and aniline) and the formation of the desired product. rsc.org
The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase). The separated spots, corresponding to different compounds in the mixture, are visualized (often under UV light, as the aromatic rings are UV-active). By comparing the reaction mixture's chromatogram to that of the starting materials and a pure product standard, one can determine if the reaction is complete. researchgate.net This technique is crucial for deciding when to terminate a reaction and begin the work-up and purification procedures. rsc.orgthieme.de
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| Benzenesulfonamide, 3-nitro-N-phenyl- |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide |
| N-(phenyl)-2-nitrobenzenesulfonamide |
| N-(phenyl)-4-nitrobenzenesulfonamide |
| N-(3-nitrobenzoyl)benzenesulfonamide |
| Benzenesulfonamide, 3-nitro-4-(phenylamino)- |
| N-(3-Methylphenyl)-2-nitrobenzenesulfonamide |
| 3-nitrobenzenesulfonyl chloride |
Computational Chemistry and Modeling Studies on Benzenesulfonamide, 3 Nitro N Phenyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the molecular structure, electronic properties, and reactivity of chemical compounds. For derivatives closely related to Benzenesulfonamide (B165840), 3-nitro-N-phenyl-, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) have been extensively utilized. researchgate.netsci-hub.se
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. mdpi.com Studies on benzenesulfonamide derivatives often employ DFT methods, such as B3LYP and B3PW91, with various basis sets like 6-31G(d) or 6-311++G(d,p), to optimize molecular geometry and predict electronic characteristics. researchgate.netmkjc.inmdpi.com These calculations provide insights into the molecule's stability, reactivity, and spectral properties. sci-hub.se
Key electronic and reactivity descriptors calculated via DFT include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and reactivity. mkjc.in A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. mkjc.in This is critical for predicting how the molecule will interact with other molecules, including biological receptors.
For a closely related compound, 4-methyl-N-(3-nitrophenyl) benzene (B151609) sulfonamide, DFT calculations have been used to analyze its structure and vibrational spectra, validating experimental findings. sci-hub.se The presence of the electron-withdrawing nitro group significantly influences the electronic distribution and reactivity of the molecule.
| Parameter | Description | Typical Implication |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; represents electron-donating ability. | Higher energy indicates a better electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; represents electron-accepting ability. | Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. mkjc.in |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Higher values indicate a greater ability to attract electrons. mdpi.com |
| Chemical Hardness (η) | Resistance to change in electron configuration. | Higher hardness correlates with lower reactivity. mdpi.com |
The Hartree-Fock (HF) method is another foundational quantum chemistry technique used for molecular orbital analysis. researchgate.net While DFT methods incorporate electron correlation for greater accuracy, HF provides a valuable starting point for understanding the electronic structure. It is often used in conjunction with DFT to provide a comparative analysis of a molecule's properties. researchgate.net
HF calculations are instrumental in:
Molecular Orbital Visualization: Determining the shape and energy of molecular orbitals (MOs), such as HOMO and LUMO.
Initial Geometry Optimization: Providing a preliminary optimized structure that can be further refined using more computationally intensive methods like DFT. researchgate.net
Analysis of Electronic Transitions: The results from HF calculations can help in interpreting UV-Visible spectra by identifying the orbitals involved in electronic transitions.
For various benzenesulfonamide derivatives, theoretical studies have utilized both HF and DFT methods to examine their optimized molecular structures and harmonic vibrational frequencies, showing a good correlation with experimental data. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as a protein's active site. sci-hub.se
MD simulations can predict the most stable conformations of a molecule by simulating its movement over time. In a study of N-(3-methylphenyl)-2-nitrobenzenesulfonamide, a related isomer, the molecule was found to be twisted at the S-N bond, with a specific dihedral angle between the sulfonyl and anilino rings. researchgate.net Such structural analyses, often initiated from X-ray crystallography data, reveal key conformational features. researchgate.netmdpi.com
MD simulations can dynamically explore these features by calculating:
Torsion Angles: The rotation around specific bonds, such as the C-S-N-C backbone, is monitored to identify preferred orientations of the phenyl rings. mdpi.com
Radius of Gyration (RoG): This parameter measures the compactness of the molecule over time. A stable RoG value during a simulation suggests that the molecule maintains a consistent and stable conformation. nih.gov
Root-Mean-Square Deviation (RMSD): By tracking the RMSD of the molecule's atoms relative to an initial structure, simulations can assess conformational stability. Large fluctuations may indicate significant flexibility or a transition between different conformations.
When a ligand is docked into a protein, MD simulations are crucial for evaluating the stability of the resulting complex. rsc.org For sulfonamide derivatives studied as enzyme inhibitors, MD simulations of the ligand-protein complex can reveal how the interactions evolve over time. nih.gov
Key analyses in these simulations include:
Complex Stability: The RMSD of the protein backbone and the ligand is calculated to ensure the simulation has reached equilibrium and the ligand remains stably bound in the active site. nih.gov
Interaction Persistence: The simulation tracks the duration and stability of specific interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and amino acid residues. For example, a study on triazole benzene sulfonamide derivatives found that a pi-pi stacking interaction with a tryptophan residue was present for 83% of the simulation time, indicating a highly stable interaction. nih.gov
Binding Free Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy, providing a more quantitative measure of binding affinity. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. rjb.ro This method is widely used in drug design to screen potential inhibitors and understand their binding mechanisms. nih.gov
In a study investigating various sulfonamide derivatives as potential antibacterial agents, docking was performed against the penicillin-binding protein 2X (PBP-2X). rjb.ro The results highlighted the importance of the nitro group's position. A derivative closely related to the title compound, 4-methyl-N-(3-nitrophenyl)benzenesulfonamide (4M3NPBS), which features the same meta-nitro substitution pattern, exhibited the highest docking score among the tested compounds, suggesting strong binding affinity. rjb.ro
The key findings from this docking study include:
Binding Affinity: The meta-nitro derivative (4M3NPBS) showed the maximum docking score, indicating it is a promising candidate for inhibiting PBP-2X. rjb.ro
Interaction with Active Site Residues: The docking poses revealed that favorable hydrogen bond interactions were formed with key amino acids in the active site, including GLY 664, VAL 662, and ARG 426. rjb.ro
Comparison with Standard Drugs: The binding interactions and energy values of the top sulfonamide derivatives were comparable to those of the standard drug cefuroxime, suggesting they could serve as a scaffold for developing new antimicrobial agents. rjb.ro
| Parameter | Finding |
|---|---|
| Target Protein | Penicillin-binding protein 2X (PBP-2X) |
| Docking Score | Maximum score among the tested sulfonamide derivatives. |
| Key Interacting Residues | GLY 664, VAL 662, ARG 426 |
| Interaction Type | Favorable hydrogen bond interactions. |
| Comparative Analysis | Binding results were comparable to the standard drug, cefuroxime. |
Prediction of Binding Modes and Affinities
Computational docking is a key method used to predict the orientation and binding affinity of a ligand to a biological target, such as an enzyme or receptor. For benzenesulfonamide derivatives, docking studies have been crucial in understanding their inhibitory mechanisms. For instance, studies on similar sulfonamides targeting enzymes like carbonic anhydrase (CA) and dihydropteroate (B1496061) synthase (DHPS) have shown that the benzenesulfonamide moiety is critical for binding. rsc.orgnih.gov
In the case of CA enzymes, the sulfonamide group typically coordinates to the zinc ion in the active site. rsc.orgnih.gov The binding affinity is influenced by various non-covalent interactions, including hydrogen bonds and van der Waals forces between the ligand and the amino acid residues of the protein. mkjc.in The predicted binding energy, often expressed in kcal/mol, quantifies the stability of the ligand-receptor complex; a lower binding energy generally indicates a more stable interaction. nih.govnih.gov For example, docking studies of novel sulfonamide derivatives against bacterial DHPS have reported binding free energies as strong as -8.1 kcal/mol. nih.gov While specific data for 3-nitro-N-phenyl-benzenesulfonamide is not detailed, it is expected to adopt a binding mode where the sulfonamide group anchors it to the target, and the phenyl and nitrophenyl rings engage in hydrophobic and aromatic interactions within the binding pocket. rsc.orgnih.gov
Table 1: Predicted Binding Affinities of Related Sulfonamide Derivatives
| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Citation |
|---|---|---|---|
| Benzylidine-hydrazine-carbothioamide | Breast Cancer Receptor (4PYP) | High Affinity (Specific values not stated) | nih.gov |
| N-(2-nitrophenyl) benzenesulfonamide | Dihydropteroate Synthase (DHPS) | -8.1 | nih.gov |
| Sulfonamide with Indole (B1671886) Moiety | SARS CoV 3CL protease | -8.70 | nih.gov |
| {(4-nitrophenyl)sulfonyl}tryptophan | COVID-19 Main Protease (5MMN) | -6.35 | nih.gov |
Identification of Key Interacting Amino Acid Residues
Molecular docking not only predicts binding affinity but also identifies the specific amino acid residues that form key interactions with the ligand. In studies of benzenesulfonamide-based inhibitors of carbonic anhydrase IX (CA IX), a common binding pattern involves the phenyl-sulfonamide moiety aligning towards residues such as His94, His96, and His119. rsc.org The tail groups of the inhibitors, in this case the N-phenyl and 3-nitro substituents, would then extend into other regions of the active site, interacting with residues that can modulate isoform specificity. rsc.orgnih.gov
For example, in the active site of the SARS Coronavirus Main Proteinase, sulfonamide compounds have been shown to form hydrogen bonds with residues like Gly143 and Cys145. nih.gov Another study on a sulfonamide derivative targeting the same protein identified interactions with Thr 25 and Thr 26 via the pi-electrons of an indole moiety. nih.gov For Benzenesulfonamide, 3-nitro-N-phenyl-, it is anticipated that the sulfonamide oxygens and the nitro group would act as hydrogen bond acceptors, while the NH group could be a hydrogen bond donor, interacting with polar residues in a target's active site. The aromatic rings are likely to form pi-stacking or hydrophobic interactions with nonpolar residues.
Table 2: Key Interacting Residues for Sulfonamide Derivatives with Various Targets
| Target | Key Interacting Residues | Type of Interaction | Citation |
|---|---|---|---|
| Carbonic Anhydrase IX (CA IX) | His94, His96, His119, Thr200 | Hydrogen Bonding, Alignment | rsc.org |
| COVID-19 Main Protease (5MMN) | ASP 73, ILE 78, PRO 79 | Not specified | nih.gov |
| SARS Coronavirus Main Proteinase | Gly143, Cys145 | Hydrogen Bonding | nih.gov |
| Dihydropteroate Synthase (DHPS) | Not specified | Not specified | nih.gov |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. researchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for rationalizing SAR data. researchgate.netqsardb.org QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. mdpi.com
For benzenesulfonamides, SAR studies have revealed that modifications to the aromatic rings can significantly impact activity. nih.gov For instance, the position of substituents on the phenyl rings can dictate the binding orientation and affinity for a given target. nih.gov Computational approaches like 2D-QSAR can predict the inhibitory concentration (IC50) of new derivatives based on their structural features. researchgate.net Molecular docking further elucidates these relationships by showing how different substitutions alter the binding mode within the active site. nih.govresearchgate.net The 3-nitro group on the benzenesulfonamide ring and the N-phenyl substituent of the title compound are key structural features that would be analyzed in SAR studies to understand their contribution to activity and selectivity.
In Silico ADME and Toxicity Prediction for Lead Optimization
A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or unforeseen toxicity. nih.gov In silico ADME and toxicity (ADMET) prediction has become an indispensable tool for identifying promising candidates early in the discovery pipeline and reducing late-stage failures. nih.govnih.gov
Various computational models and web servers are used to predict the ADMET properties of compounds like Benzenesulfonamide, 3-nitro-N-phenyl-. nih.govd-nb.info These tools evaluate parameters such as drug-likeness (e.g., Lipinski's Rule of Five), absorption profiles, metabolic stability, and potential toxicity endpoints like carcinogenicity and mutagenicity. nih.govnih.govnih.gov For nitroaromatic compounds, specific QSAR models have been developed to predict their in vivo toxicity, such as the 50% lethal dose (LD50). mdpi.comnih.gov These models use molecular descriptors to build a statistical relationship between chemical structure and toxicological outcomes. mdpi.comnih.gov Such predictions are crucial for optimizing the safety profile of a lead compound.
Table 3: Common In Silico ADMET Prediction Parameters
| Parameter Category | Specific Prediction | Relevance | Citation |
|---|---|---|---|
| Physicochemical Properties | Lipinski's Rule of Five, logP | Oral bioavailability and drug-likeness | nih.govd-nb.info |
| Absorption | Caco-2 permeability, Human Intestinal Absorption | Gut absorption after oral administration | nih.govrsc.org |
| Metabolism | Cytochrome P450 inhibition | Drug-drug interactions, metabolic stability | d-nb.info |
| Toxicity | LD50, Carcinogenicity, Mutagenicity | Safety profile and potential adverse effects | mdpi.comnih.govnih.gov |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights
Frontier Molecular Orbital (FMO) theory provides deep insights into the chemical reactivity and kinetic stability of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mkjc.in
Biological Activities and Mechanisms of Action of Benzenesulfonamide, 3 Nitro N Phenyl
Antimicrobial Activity
While the broader class of sulfonamides is well-known for its antimicrobial properties, specific data on Benzenesulfonamide (B165840), 3-nitro-N-phenyl- is limited. However, research on related benzenesulfonamide derivatives provides insight into their potential antimicrobial action.
Antibacterial Properties (e.g., inhibition of dihydropteroate (B1496061) synthase)
Sulfonamides traditionally exert their antibacterial effects by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govresearchgate.net This inhibition disrupts the production of folate, which is necessary for synthesizing nucleic acids, thereby halting bacterial growth. nih.gov
While direct studies on Benzenesulfonamide, 3-nitro-N-phenyl- are not prominent in the reviewed literature, various other substituted benzenesulfonamide derivatives have demonstrated notable antibacterial activity. For instance, certain novel benzenesulfonamide derivatives have shown significant inhibitory action against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae. nih.govrsc.org In some cases, the antibacterial potency of these derivatives, when combined with cell-penetrating peptides, has been observed to be substantial, with Minimum Inhibitory Concentrations (MIC) as low as 3.9 μg/mL against strains like S. aureus. nih.gov Other research has highlighted the efficacy of specific benzenesulfonamide compounds against Pseudomonas aeruginosa. researchgate.net
Antifungal Properties and Efficacy against Fungal Strains
The potential of benzenesulfonamide derivatives extends to antifungal applications. Studies have shown that certain N-arylbenzenesulfonamides exhibit a broad spectrum of activity against various plant pathogenic fungi. nih.gov For example, one derivative demonstrated a 51.00% potency against Aspergillus flavus when compared to the standard drug Griseofulvin. researchgate.net The general benzenesulfonamide scaffold is recognized for its antifungal potential, although specific efficacy data for Benzenesulfonamide, 3-nitro-N-phenyl- remains to be fully elucidated. nih.gov
Anticancer Activity
Nitro-substituted benzenesulfonamide derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant anti-proliferative effects through various mechanisms of action.
Anti-proliferative Effects on Various Cancer Cell Lines (e.g., HepG2, MCF-7, MDA-MB-231)
Research has confirmed the cytotoxic effects of benzenesulfonamide derivatives bearing a nitro group against several cancer cell lines. A thiazolone-benzenesulfonamide compound substituted with a nitro group at the para position displayed highly potent inhibitory effects against the triple-negative breast cancer cell line (MDA-MB-231) and the estrogen receptor-positive breast cancer cell line (MCF-7), with IC50 values of 5.54 µM and 2.55 µM, respectively. rsc.org Similarly, new isoquinoline (B145761) derivatives containing a nitrophenyl group have shown antiproliferative activity against both MCF-7 and the liver cancer cell line HepG2. researchgate.net Another study on benzenesulphonohydrazide derivatives also reported cytotoxicity against HepG2 cells. nih.gov The data underscores the potential of the nitro-benzenesulfonamide core structure in targeting a range of cancer cell types.
Table 1: In Vitro Anti-proliferative Activity of Selected Nitro-Benzenesulfonamide Derivatives
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| p-nitro substituted thiazolone-benzenesulfonamide (4g) | MDA-MB-231 | 5.54 | rsc.org |
| p-nitro substituted thiazolone-benzenesulfonamide (4g) | MCF-7 | 2.55 | rsc.org |
| Nitrophenyl-tetrahydroisoquinoline (Compound 3) | HepG2 | 75 µg/ml | researchgate.net |
| N-Alkyl-Nitroimidazole | MDA-MB-231 | ~17 | researchgate.net |
Mechanisms of Cell Cycle Modulation (e.g., S-phase arrest, induction of DNA Double-Strand Breaks)
The anticancer effects of these compounds are often linked to their ability to interfere with the cancer cell cycle. Upon DNA damage, cells typically arrest at specific checkpoints to allow for repair before proceeding with division. nih.govmdpi.com Several benzenesulfonamide derivatives have been shown to induce such arrests.
A study on substituted N-Phenyl Ureidobenzenesulfonate derivatives, which also involved the synthesis of the related compound 3-Nitro-N-(2-propylphenyl)benzenesulfonamide, found that these agents can cause a significant block in the S-phase of the cell cycle. nih.gov This S-phase arrest prevents the cell from completing DNA replication, a crucial step for proliferation. nih.gov Furthermore, these compounds were found to induce DNA double-strand breaks, a severe form of DNA damage that can trigger apoptosis if not repaired. nih.gov Other related benzenesulfonamide derivatives have been observed to arrest the cell cycle at the G0/G1, S, or G2/M phases, indicating that the precise mechanism can vary depending on the specific chemical structure and the cancer cell type. mdpi.comnih.govnih.gov For example, one nitrophenyl-containing compound was found to cause cell cycle arrest at both the G0-G1 and G2/M phases in HepG2 cells. researchgate.net
Enzyme Inhibition in Cancer Pathways (e.g., Carbonic Anhydrase IX (CA IX), Thymidylate Synthase)
A key mechanism underlying the anticancer activity of many benzenesulfonamides is the inhibition of specific enzymes that are crucial for tumor growth and survival.
Carbonic Anhydrase IX (CA IX): This enzyme is highly overexpressed in many types of solid tumors and contributes to the acidic microenvironment that promotes tumor invasion and metastasis. The sulfonamide group is a classic zinc-binding group that can effectively target the active site of zinc-containing metalloenzymes like CA IX. Research has shown that benzenesulfonamides featuring a 3-nitrophenyl substitution pattern are particularly potent inhibitors of CA IX. nih.gov Studies on ureido-substituted benzenesulfonamides revealed that derivatives with a 3-nitrophenyl moiety exhibited excellent inhibitory properties against human CA IX, with inhibition constants (Ki) in the nanomolar range (0.3–7.3 nM). nih.gov Further studies confirmed that benzenesulfonamide derivatives with a nitro group can show excellent and selective inhibition of CA IX. rsc.org
Thymidine Incorporation Inhibition: While not a direct measure of thymidylate synthase inhibition, the inhibition of [3H]-thymidine incorporation into DNA is a key indicator of antiproliferative activity related to the disruption of DNA synthesis. In a study of N-Aryl Benzenesulfonamide analogues of FH535 (2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide), several compounds demonstrated the ability to inhibit [3H]-thymidine incorporation in Huh-7 hepatocyte-derived carcinoma cells, suggesting interference with the DNA synthesis pathway. nih.gov
Table 2: Enzyme Inhibition Data for Selected Nitro-Benzenesulfonamide Derivatives
| Compound Type | Target Enzyme | Inhibition Data | Reference |
|---|---|---|---|
| Ureido-substituted benzenesulfonamides with 3-nitrophenyl moiety | Carbonic Anhydrase IX (hCA IX) | Ki = 0.3–7.3 nM | nih.gov |
| p-nitro substituted thiazolone-benzenesulfonamide (4g) | Carbonic Anhydrase IX (CA IX) | IC50 = 10.93-25.06 nM | rsc.org |
| N-Aryl Benzenesulfonamide Analogues | [3H]-Thymidine Incorporation | Variable % Inhibition | nih.gov |
Anti-inflammatory Activity
While direct studies on the anti-inflammatory properties of Benzenesulfonamide, 3-nitro-N-phenyl- are not extensively documented, research into structurally related benzenesulfonamide derivatives indicates a potential for this class of compounds to exhibit anti-inflammatory effects.
For instance, novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. researchgate.net In a carrageenan-induced rat paw edema model, certain derivatives showed more potent activity than the standard drug indomethacin (B1671933). researchgate.net For example, at a dose of 200 mg/kg, some compounds achieved maximum inhibition of edema at the fourth hour, with one derivative reaching 99.69% inhibition compared to 57.66% for indomethacin. researchgate.net In vitro assays, such as heat-induced hemolysis of red blood cell membranes, also showed that these derivatives could significantly inhibit hemolysis, with some performing comparably to indomethacin. researchgate.net
Similarly, studies on 1,3,5-trisubstituted pyrazolines that incorporate a benzenesulfonamide moiety have identified compounds with notable anti-inflammatory action. nih.gov In carrageenan-induced rat paw edema tests, some of these pyrazoline derivatives were found to be more active than the reference drug celecoxib. nih.gov Furthermore, some of these compounds demonstrated inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov Other research on p-nitrophenyl hydrazones also identified compounds with significant, time-dependent anti-inflammatory activities in mice. researchgate.net
Additionally, novel sulfonamide derivatives of gallic acid, such as 3,4,5-trimethoxybenzenesulfonamide (B2839223) (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS), have shown significant anti-inflammatory effects. mdpi.com These compounds were effective in protein denaturation assays and exhibited high inhibition of the COX-2 enzyme, suggesting their potential as anti-inflammatory agents. mdpi.com
These findings collectively suggest that the benzenesulfonamide scaffold is a promising framework for the development of new anti-inflammatory agents. However, specific experimental data on the anti-inflammatory activity of Benzenesulfonamide, 3-nitro-N-phenyl- is lacking.
Cardiovascular System Effects
Specific research detailing the cardiovascular effects of Benzenesulfonamide, 3-nitro-N-phenyl- is limited in the available scientific literature.
Modulation of Perfusion Pressure and Coronary Resistance
There is no direct evidence from the reviewed studies on the effects of Benzenesulfonamide, 3-nitro-N-phenyl- on perfusion pressure and coronary resistance. The presence of a nitro group in the compound is noteworthy, as organic nitrates are a well-known class of drugs that cause vasodilation, which in turn reduces ventricular preload and myocardial oxygen demand by dilating coronary arteries. nih.gov This mechanism is crucial in the treatment of conditions like angina pectoris. nih.gov However, whether the nitro group on the benzenesulfonamide scaffold of this specific compound imparts similar vasodilatory or other hemodynamic effects has not been experimentally verified.
Interactions with Cardiovascular Receptors and Ion Channels (e.g., Calcium Channels, Endothelin Receptors)
There is a lack of specific data on the interactions of Benzenesulfonamide, 3-nitro-N-phenyl- with cardiovascular receptors and ion channels. The broader class of sulfonamides has been investigated for various cardiovascular activities, but direct evidence for this particular compound is absent.
Receptor Antagonism and Agonism (e.g., Progesterone (B1679170) Receptor Antagonism)
Significant findings have been reported regarding the activity of benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. nih.gov The progesterone receptor is a nuclear receptor that plays a crucial role in the female reproductive system, and its antagonists have potential applications in treating various diseases, including endometriosis and certain cancers. nih.gov
In a study focused on developing novel PR antagonists, researchers identified the N-(4-phenoxyphenyl)benzenesulfonamide skeleton as a promising scaffold. nih.gov Through structural modifications and activity screening, they investigated the impact of different substituents on the benzenesulfonyl part of the molecule. The research revealed that a derivative with a 3-nitro group, N-(4-phenoxyphenyl)-3-nitrobenzenesulfonamide , exhibited potent PR-antagonistic activity. nih.gov
The table below summarizes the PR-antagonistic activity of this 3-nitro derivative compared to other related compounds from the study.
| Compound | Substitution on Benzenesulfonyl Ring | PR-Antagonistic Activity (IC₅₀, μM) |
|---|---|---|
| 20a | 3-Chloro | 0.17 |
| 28 | 3-Fluoro | 0.17 |
| 29 | 3-Bromo | 0.17 |
| 30 | 3-Nitro | 0.17 |
| 31 | 3-Cyano | 0.26 |
| 32 | 3-Trifluoromethyl | 0.11 |
As shown in the data, the 3-nitro derivative (compound 30) demonstrated potent activity, comparable to that of the 3-chloro, 3-fluoro, and 3-bromo derivatives. nih.gov This indicates that the presence and position of the nitro group are compatible with strong progesterone receptor antagonism within this specific molecular framework. nih.gov
Antioxidant Activity
The antioxidant potential of the specific compound Benzenesulfonamide, 3-nitro-N-phenyl- has not been directly reported. However, studies on related sulfonamide derivatives suggest that this class of compounds can possess antioxidant properties.
For example, novel sulfonamide derivatives of gallic acid (GA), a compound known for its antioxidant capabilities, were synthesized and evaluated. mdpi.com The derivatives 3,4,5-trimethoxybenzenesulfonamide (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (3,4,5-THBS) were tested for their ability to scavenge reactive oxygen species (ROS) in human intestinal epithelial cells. mdpi.com Both 3,4,5-THBS and the parent compound GA showed a significant, three-fold increase in ROS scavenging activity at a concentration of 1000 µM. mdpi.com These results indicate that the incorporation of a benzenesulfonamide moiety into a known antioxidant can produce compounds with potent antioxidant effects. mdpi.com The study concluded that these derivatives demonstrated superior antioxidant effects compared to gallic acid alone, supporting their potential for clinical applications against oxidative stress-related damage. mdpi.com
General Enzyme Inhibition Studies
Benzenesulfonamide derivatives are a well-established class of enzyme inhibitors. Studies have shown their activity against a variety of enzymes, largely influenced by the specific substitutions on the benzene (B151609) and sulfonamide groups. For instance, certain benzenesulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), such as the tumor-associated isoform CA IX. rsc.org Research into a series of synthesized benzenesulfonamide derivatives revealed that the inclusion of specific moieties significantly impacts their inhibitory potency. rsc.org While some derivatives show high affinity, others, like certain nitro derivatives, may exhibit different activity profiles. rsc.org
The inhibitory potential of benzenesulfonamide hybrids has also been explored against other enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. nih.gov These studies highlight the versatility of the benzenesulfonamide scaffold in designing enzyme inhibitors. High-throughput screening data from resources like the ToxCast program provides summary information on the bioactivity of "Benzenesulfonamide, 3-nitro-N-phenyl-", indicating its interaction with various biological targets, although specific enzyme inhibition data from these summaries requires detailed analysis.
In Vitro and In Vivo Biological Evaluation Methodologies
A range of standardized and specialized assays are employed to determine the efficacy, selectivity, and mechanism of action of compounds like Benzenesulfonamide, 3-nitro-N-phenyl-.
Cell-Based Assays for Efficacy and Selectivity (e.g., TZM-bl cells, CPE assay)
Cell-based assays are fundamental in evaluating the biological effects of a compound in a cellular context.
TZM-bl Cell Assay : This assay is a cornerstone for assessing anti-HIV activity. nih.gov The TZM-bl cell line is derived from HeLa cells and engineered to express HIV receptors (CD4, CCR5, CXCR4) and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR. nih.govlanl.gov When HIV-1 infects these cells, the viral Tat protein activates the LTR, leading to luciferase expression, which can be quantified by luminescence. nih.govplos.org A reduction in luminescence in the presence of a test compound indicates neutralization of the virus or inhibition of a stage in its replication cycle. plos.org Benzenesulfonamide-containing derivatives have been screened for anti-HIV activity using this robust, high-throughput assay. nih.gov
Cytopathic Effect (CPE) Assay : The CPE assay is a widely used method to measure the ability of a compound to protect cells from virus-induced damage and death. nih.gov In this assay, host cells are infected with a virus, which typically leads to observable morphological changes, detachment, and lysis, known as the cytopathic effect. The addition of an effective antiviral compound prevents or reduces this CPE. nih.gov This method is valuable for screening broad-spectrum antiviral agents and has been calibrated with control compounds to ensure high sensitivity and reproducibility. nih.gov
Biochemical Assays for Enzyme Inhibition and Protein Interactions
Biochemical assays isolate specific enzymes or proteins to study direct interactions with a compound, providing mechanistic insights.
Enzyme Inhibition Assays : These assays directly measure the effect of a compound on an enzyme's catalytic activity. For carbonic anhydrase, for example, the assay involves adding the enzyme to a buffer, followed by the test inhibitor and a substrate. rsc.org The enzyme's ability to hydrolyze the substrate is measured, and the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀) is determined. rsc.org Such assays have demonstrated that benzenesulfonamide derivatives can be highly selective for specific CA isoforms. rsc.org
Protein-Protein Interaction (PPI) Assays : Some benzenesulfonamide derivatives are designed to inhibit protein-protein interactions. A fluorescence polarization (FP) assay, for example, can be used to screen for inhibitors of the Keap1-Nrf2 interaction. nih.gov In this system, a fluorescently labeled peptide derived from Nrf2 binds to the Keap1 protein, resulting in a high FP signal. A compound that disrupts this interaction will cause the peptide to be displaced, leading to a decrease in the FP signal. nih.gov This methodology has been used to characterize phenyl bis-sulfonamide PPI inhibitors. nih.gov
Animal Models for Efficacy and Physiological Response Studies
In vivo studies in animal models are critical for understanding the physiological effects of a compound.
Cardiovascular Response in Rat Models : The isolated rat heart model has been used to evaluate the cardiovascular effects of benzenesulfonamide derivatives. cerradopub.com.brresearchgate.net In this ex vivo setup, the heart is perfused with a physiological solution, and parameters like perfusion pressure and coronary resistance are measured. cerradopub.com.brresearchgate.net Studies have shown that certain sulfonamide derivatives can induce changes in these parameters, indicating cardiovascular activity. cerradopub.com.brresearchgate.net For instance, the administration of a benzenesulfonamide derivative was shown to decrease perfusion pressure in a time-dependent manner. cerradopub.com.brresearchgate.net
Anti-inflammatory Activity in Mouse Models : Carrageenan-induced paw edema in mice is a standard model for evaluating acute inflammation. researchgate.net After inducing inflammation by injecting carrageenan into the paw, the volume of the paw is measured over time. The administration of a test compound with anti-inflammatory properties will result in a reduction of this swelling compared to a control group. researchgate.net This model has been used to assess the anti-inflammatory potential of compounds with a p-nitrophenyl moiety, demonstrating time-dependent activity. researchgate.net
The following table summarizes findings from a study on benzenesulfonamide derivatives in an isolated rat heart model, illustrating the type of data generated from such studies.
| Compound | Dose (nM) | Effect on Perfusion Pressure |
| Benzenesulfonamide | 0.001 | No significant change |
| 2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide | 0.001 | No significant change |
| 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 | Time-dependent decrease |
| 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 | No significant change |
| Data derived from a study on various benzenesulfonamide derivatives. cerradopub.com.brresearchgate.net |
Advanced Structure-Activity Relationship (SAR) Derivations
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds. By systematically modifying a molecule's structure and assessing the impact on biological activity, researchers can identify key chemical features responsible for its effects.
Applications and Future Research Directions of Benzenesulfonamide, 3 Nitro N Phenyl
Medicinal Chemistry and Drug Development Potential
The benzenesulfonamide (B165840) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. longdom.org The presence of a nitro group is also of significant interest in drug design, as it is a versatile functional group known to contribute to a broad spectrum of therapeutic effects. nih.govmdpi.com The combination of these two pharmacophores in Benzenesulfonamide, 3-nitro-N-phenyl- suggests a strong foundation for its investigation as a source of new therapeutic agents. Research on related compounds has demonstrated that benzenesulfonamide derivatives can act as inhibitors of crucial enzymes like carbonic anhydrase, which is overexpressed in many solid tumors, presenting a clear path for anticancer drug discovery. rsc.orgmdpi.com
Identification and Optimization of Lead Compounds
The journey from a chemical entity to a therapeutic agent often begins with the identification of a "hit" or "lead" compound. Benzenesulfonamide, 3-nitro-N-phenyl- could be identified as such through high-throughput screening of chemical libraries against a specific biological target. Once identified, the process of lead optimization would commence to enhance its efficacy, selectivity, and pharmacokinetic properties.
This optimization strategy involves systematically modifying the molecule's structure. nih.gov For instance, researchers might synthesize a series of analogues by altering substituents on either phenyl ring to improve target binding and metabolic stability. nih.govresearchgate.net Studies on other benzenesulfonamides have shown that even minor structural changes, such as the position of a nitro group, can significantly impact the molecule's three-dimensional conformation and intermolecular interactions, which in turn affects its biological activity. mdpi.com A key goal during optimization is to improve properties like metabolic stability, which can translate to better oral bioavailability and a more favorable half-life in vivo. researchgate.net
Table 1: Conceptual Lead Optimization Strategy for Benzenesulfonamide, 3-nitro-N-phenyl-
| Modification Strategy | Rationale | Desired Outcome |
|---|---|---|
| Vary Substituents on N-phenyl ring | Explore Structure-Activity Relationships (SAR) to enhance target binding. | Increased potency (e.g., lower IC₅₀ value). |
| Modify Substituents on Benzenesulfonyl ring | Modulate electronic properties and solubility. | Improved pharmacokinetic profile (solubility, absorption). |
| Bioisosteric Replacement of Nitro Group | Reduce potential toxicity while maintaining or improving activity. | Enhanced safety profile and maintained efficacy. |
| Alter Linker between Rings | Optimize the spatial orientation of the phenyl rings for better fit in the target's binding pocket. | Higher target selectivity and reduced off-target effects. |
Development of Novel Therapeutic Agents Targeting Specific Diseases
The structural framework of Benzenesulfonamide, 3-nitro-N-phenyl- holds promise for developing novel drugs for various diseases. The broad biological activities associated with the sulfonamide class provide a fertile ground for targeted therapeutic development. longdom.org
Anticancer Agents: A significant body of research focuses on sulfonamides as carbonic anhydrase inhibitors (CAIs). rsc.orgmdpi.com Certain CA isozymes, particularly CA IX, are overexpressed in hypoxic tumors and contribute to cancer cell proliferation. rsc.org By designing derivatives of Benzenesulfonamide, 3-nitro-N-phenyl- that selectively inhibit CA IX, it may be possible to develop targeted anticancer therapies. rsc.org
Antimicrobial Agents: Sulfonamides were among the first effective antibacterial drugs. mdpi.com The need for new antimicrobial agents is critical, and nitro-containing heterocycles have been extensively investigated for their antibacterial properties since the discovery of chloramphenicol. nih.gov Research into new benzenesulfonamide derivatives has yielded compounds with moderate to good activity against bacteria like Escherichia coli. impactfactor.org Further functionalization of the Benzenesulfonamide, 3-nitro-N-phenyl- scaffold could lead to a new class of antimicrobial drugs. nih.gov
Anti-inflammatory Agents: Studies have revealed that novel benzenesulfonamide derivatives can exhibit potent anti-inflammatory activity, in some cases exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) in preclinical models. nih.govfrontiersin.org This suggests a potential application for derivatives of the title compound in treating inflammatory conditions.
Table 2: Biological Activities of Related Benzenesulfonamide Derivatives
| Derivative Class | Biological Activity | Mechanism/Target (if known) | Reference |
|---|---|---|---|
| Thiazolone-based Benzenesulfonamides | Anticancer (Breast Cancer) | Carbonic Anhydrase IX (CA IX) Inhibition | rsc.org |
| Carboxamide-bearing Benzenesulfonamides | Anti-inflammatory, Antimicrobial, Antioxidant | Inhibition of carrageenan-induced edema | nih.govfrontiersin.org |
| Schiff Base Derivatives | Antimicrobial | Activity against E. Coli | impactfactor.org |
Material Science Applications
The application of benzenesulfonamide derivatives extends beyond medicine into the realm of material science. The rigid structure of the dual-ring system, combined with the potential for strong intermolecular interactions like hydrogen bonding, makes these compounds interesting candidates for crystal engineering. mdpi.comnih.gov The specific arrangement of molecules in the solid state dictates the material's bulk properties.
Development of Advanced Materials with Tunable Electronic or Optical Properties
The electronic and optical properties of a molecular crystal are intrinsically linked to its structure. Research comparing the crystal structures of the three isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide demonstrates that simply changing the position of the nitro group (from ortho to meta to para) results in significant differences in molecular conformation and crystal packing. mdpi.com These changes are driven by varying intermolecular interactions and steric effects. mdpi.comresearchgate.net
Table 3: Comparative Crystallographic Data of Nitro-N-phenylbenzenesulfonamide Isomers
| Compound | Dihedral Angle Between Rings | Key Intermolecular Interaction | Resulting Crystal Structure Motif | Reference |
|---|---|---|---|---|
| N-(phenyl)-2-nitrobenzenesulfonamide | 73.64 (7)° | N—H⋯O hydrogen bonds | Zigzag C(4) chains | researchgate.net |
| N-(phenyl)-4-nitrobenzenesulfonamide | 36.19 (18)° | N—H⋯O hydrogen bonds | C(4) chains | nih.gov |
Diagnostic Tool Development
While direct applications of Benzenesulfonamide, 3-nitro-N-phenyl- as a diagnostic tool are not established, its chemical structure presents opportunities for modification. scbt.com The core scaffold could be functionalized to create molecular probes for biological imaging or sensing. For example, the nitro group can be chemically reduced to an amine, which is a common precursor for attaching fluorophores. A fluorescently-tagged version of a biologically active sulfonamide could be used to visualize its target (e.g., an enzyme or receptor) within cells, aiding in the study of disease mechanisms.
Challenges and Limitations in Current Research on Benzenesulfonamide, 3-nitro-N-phenyl-
Despite its potential, significant hurdles remain in the research and development of Benzenesulfonamide, 3-nitro-N-phenyl-. The most prominent challenge is the scarcity of studies focused specifically on this 3-nitro isomer. Much of the available literature investigates the broader class of benzenesulfonamides or other isomers, requiring extrapolation to predict the properties of the title compound.
Furthermore, the presence of a nitroaromatic group, while beneficial for activity, can sometimes be associated with metabolic liabilities or toxicity, which requires careful evaluation and structural optimization in any drug development program. nih.gov In material science, while isomers show different packing, predicting the precise crystal structure and resulting properties of a new derivative based on its molecular structure alone remains a fundamental and significant challenge. Overcoming these limitations will require dedicated synthesis and characterization efforts focused squarely on Benzenesulfonamide, 3-nitro-N-phenyl- and its immediate derivatives.
Emerging Research Avenues and Future Perspectives for Benzenesulfonamide, 3-nitro-N-phenyl- Analogues
The foundational structure of Benzenesulfonamide, 3-nitro-N-phenyl- offers a versatile scaffold for the development of novel therapeutic agents. Emerging research is actively exploring the synthesis and biological evaluation of its analogues, leading to promising future perspectives in medicinal chemistry. These investigations primarily focus on structural modifications to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
A significant area of research involves the development of hybrid molecules. For instance, a series of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have been synthesized and evaluated for their antimycobacterial activity. acs.orgnih.govresearchgate.net These studies revealed that the position of the nitro group on the benzenesulfonamide ring is crucial for activity. Specifically, derivatives with a 2,4-dinitro substitution pattern on the benzenesulfonamide moiety were found to be more potent against Mycobacterium tuberculosis than the corresponding 2- or 4-nitro analogues. acs.orgnih.gov This suggests that future research could focus on synthesizing and testing other dinitro- or poly-nitro analogues of Benzenesulfonamide, 3-nitro-N-phenyl- to optimize antitubercular activity.
The exploration of benzenesulfonamide analogues as anticancer agents represents another critical research avenue. Studies have shown that some benzenesulfonamide derivatives exhibit significant antitumor activity. researchgate.nettuni.fi For example, certain chlorinated compounds have demonstrated excellent in vitro activity against HepG2 and MCF-7 cancer cell lines. researchgate.net The substitution pattern on the benzenesulfonamide scaffold is a key determinant of this activity, with electron-withdrawing groups often enhancing potency. researchgate.net Future work could involve the synthesis of Benzenesulfonamide, 3-nitro-N-phenyl- analogues with different heterocyclic moieties attached to the N-phenyl ring to explore their potential as inhibitors of specific cancer-related enzymes, such as carbonic anhydrase IX or polo-like kinase 4 (PLK4). nih.govrsc.org Research into N-(1H-indazol-6-yl)benzenesulfonamide derivatives has already identified a compound with significant PLK4 inhibitory action, highlighting the potential of this class of compounds in cancer therapy. nih.gov
Furthermore, the antiviral potential of benzenesulfonamide derivatives is an emerging field of interest. Analogues have been identified as potent inhibitors of influenza virus hemagglutinin (HA), which is crucial for viral entry into host cells. nih.gov Structural optimization of these inhibitors has shown that substitutions on the benzenesulfonamide ring can significantly improve antiviral potency. nih.gov This opens up possibilities for designing Benzenesulfonamide, 3-nitro-N-phenyl- analogues that could act as inhibitors of viral proteins. Future studies could explore the introduction of various functional groups onto both the benzenesulfonamide and the N-phenyl rings to enhance binding affinity and specificity for viral targets.
The systematic study of structure-activity relationships (SAR) will continue to be a cornerstone of future research. By methodically altering the substituents on the aromatic rings of Benzenesulfonamide, 3-nitro-N-phenyl-, researchers can map the chemical space required for optimal biological activity. For example, the introduction of fluorine atoms has been shown to increase the biological activities of some sulfonamides, although this was not observed in all cases. acs.orgnih.gov Additionally, computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will play an increasingly important role in predicting the biological activity of novel analogues and guiding synthetic efforts. researchgate.nettuni.fi
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
